![molecular formula C15H10F2N2OS B2416721 3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868371-13-5](/img/structure/B2416721.png)
3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as FFMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of benzothiazole derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
- Linezolid , the parent compound of our focus, is an essential synthetic antibiotic. It is primarily used to treat serious infections caused by gram-positive bacteria that are resistant to other antibiotics. Linezolid is active against pathogens such as streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .
- The compound’s fluorine atom makes it suitable for BNCT, a cancer treatment method that utilizes neutron capture reactions in boron-10 nuclei. These reactions release high-energy particles, selectively damaging tumor cells while sparing healthy tissue .
- Arylboronic acids are versatile nucleophiles in organic synthesis. Our compound can serve as a precursor for arylboronic acid derivatives, which find applications in Suzuki coupling reactions and other organic transformations .
- Researchers have synthesized the 3-fluoro analogue of 5-(acetamido-methyl)oxazolidinones using related compounds. These analogues may have antimicrobial properties or other pharmacological effects .
- The compound’s unique structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals. Researchers have developed cost-effective and industrially viable processes to access this intermediate .
Antibacterial Agent:
Boron Neutron Capture Therapy (BNCT):
Arylboronic Acid Derivatives:
Oxazolidinone Analogues:
Pharmaceutical Intermediates:
Forensic and Analytical Research:
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitPDE10A (phosphodiesterase) , which is abundant only in brain tissue .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anti-inflammatory properties . They achieve this by inhibiting the COX-1 and COX-2 enzymes , which are key players in the inflammatory response.
Result of Action
Similar compounds have demonstrated significant anti-inflammatory activities . They inhibit the COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory mediators .
properties
IUPAC Name |
3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFAUWFQDNFDNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
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